REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[CH:5]=[CH:4][N:3]=1.[OH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:21].C(=O)([O-])[O-].[Na+].[Na+]>CO>[OH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH:21][C:2]1[C:11]2[C:6](=[CH:7][C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC3=C(C=C12)OCO3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.8 g
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
The resulting solution is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography over silica gel
|
Type
|
CUSTOM
|
Details
|
The resulting oily product is then crystallized from ethanol/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCNC1=NC=CC2=CC3=C(C=C12)OCO3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |